ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C18H21N3O5 and its molecular weight is 359.382. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds using derivatives similar to ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate as building blocks is a critical area of research. These compounds serve as precursors in the synthesis of a wide array of heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds under mild conditions allows for the generation of diverse cynomethylene dyes from a variety of precursors, indicating their significance in the synthesis of heterocyclic compounds and dyes Gomaa & Ali, 2020.
Antioxidant Activity
The study and determination of antioxidant activity is another domain where derivatives similar to the compound are explored. Advanced analytical methods are employed to assess the antioxidant capacity of complex samples, which is crucial for applications in food engineering, medicine, and pharmacy. The versatility of these compounds in generating characteristic colors or discoloration monitored by specific wavelength adsorption underlines their potential in antioxidant analysis Munteanu & Apetrei, 2021.
Environmental Contaminant Analysis
Compounds with a structure similar to this compound are also studied for their role in environmental contaminant analysis, particularly in the assessment of water quality. Their ability to act as markers in the detection of emerging contaminants highlights the importance of these compounds in environmental research Haman et al., 2015.
Mechanism of Action
Properties
IUPAC Name |
ethyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-2-24-18(23)8-7-17(22)20-13-9-19-21(10-13)11-14-12-25-15-5-3-4-6-16(15)26-14/h3-6,9-10,14H,2,7-8,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHNNVPJUKXMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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